Potency Gap in Recombinant PFKFB3 Inhibition
In direct biochemical assays against recombinant human PFKFB3 protein, 3PO exhibits an IC50 of 22.9 µM. By comparison, the quinolinyl derivative PFK15 demonstrates markedly improved potency with an IC50 of 207 nM, representing an approximately 110-fold increase in inhibitory activity [1]. The further optimized analog PFK158 also shows sub-micromolar potency and enhanced pharmacokinetic properties [2].
| Evidence Dimension | Inhibition of recombinant human PFKFB3 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 22.9 µM |
| Comparator Or Baseline | PFK15: IC50 = 207 nM; PFK158: sub-µM (reported as improved PK, ~80% growth inhibition in murine models) |
| Quantified Difference | PFK15 is approximately 110-fold more potent than 3PO |
| Conditions | In vitro recombinant human PFKFB3 enzyme assay |
Why This Matters
Researchers requiring maximal target engagement for target validation studies should select PFK15 or PFK158, while 3PO remains suitable for studies where partial glycolytic suppression or distinct polypharmacology is desired.
- [1] Clem BF, O'Neal J, Tapolsky G, et al. Targeting 6-phosphofructo-2-kinase (PFKFB3) as a therapeutic strategy against cancer. Mol Cancer Ther. 2013;12(8):1461-1470. View Source
- [2] Redman R, Puchulu-Campanella E, et al. Abstract 962: Identification of a PFKFB3 inhibitor suitable for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib. Cancer Res. 2014;74(19 Suppl):962. View Source
